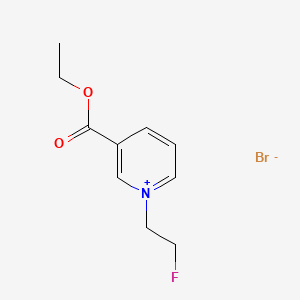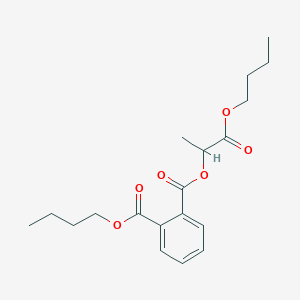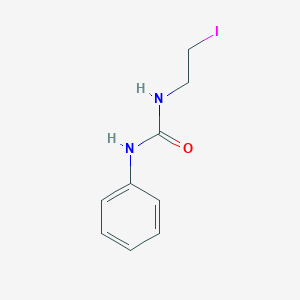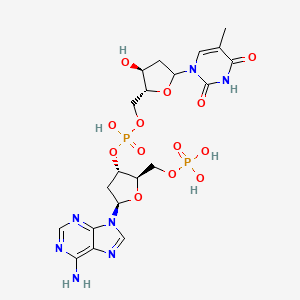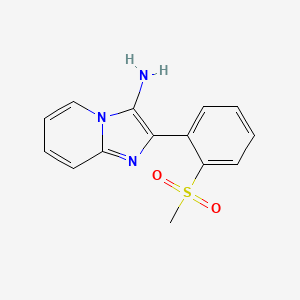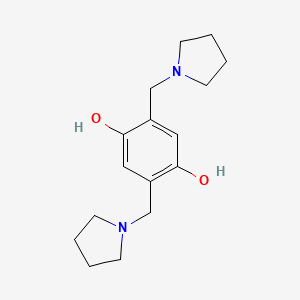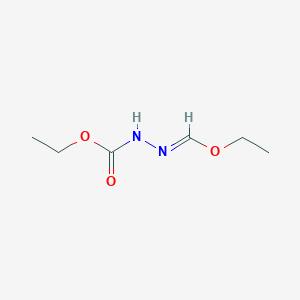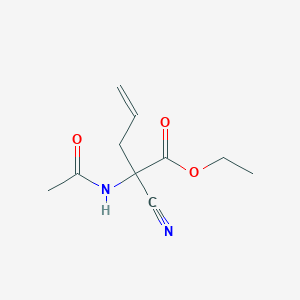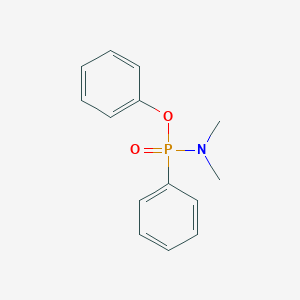![molecular formula C16H23BrO5 B14744259 5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole CAS No. 2600-67-1](/img/structure/B14744259.png)
5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole is a chemical compound with the molecular formula C14H19BrO4. It is a derivative of 1,3-benzodioxole, which is known for its applications in various fields, including chemistry and biology. This compound is characterized by the presence of a bromine atom and a butoxyethoxyethoxy group attached to the benzodioxole ring.
Méthodes De Préparation
The synthesis of 5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole typically involves several steps:
Bromination: The starting material, 1,3-benzodioxole, undergoes bromination to introduce the bromine atom at the 5-position.
Etherification: The brominated intermediate is then subjected to etherification with 2-(2-butoxyethoxy)ethanol to form the final product.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium hydride (NaH) and dimethylformamide (DMF).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in various organic reactions.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole involves its interaction with specific molecular targets. The bromine atom and the butoxyethoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include:
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Another brominated benzodioxole derivative with different functional groups.
Piperonyl butoxide: A related compound with a similar benzodioxole core but different substituents.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: A compound with a similar bromine substitution but different overall structure .
The uniqueness of 5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
2600-67-1 |
|---|---|
Formule moléculaire |
C16H23BrO5 |
Poids moléculaire |
375.25 g/mol |
Nom IUPAC |
5-bromo-6-[2-(2-butoxyethoxy)ethoxymethyl]-1,3-benzodioxole |
InChI |
InChI=1S/C16H23BrO5/c1-2-3-4-18-5-6-19-7-8-20-11-13-9-15-16(10-14(13)17)22-12-21-15/h9-10H,2-8,11-12H2,1H3 |
Clé InChI |
VQJILJLOTBUSBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOCC1=CC2=C(C=C1Br)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


